Tricetamide

Description

Structure

3D Structure

Properties

CAS No. |

363-20-2 |

|---|---|

Molecular Formula |

C16H24N2O5 |

Molecular Weight |

324.37 g/mol |

IUPAC Name |

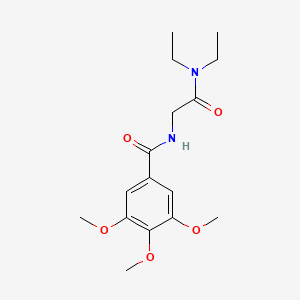

N-[2-(diethylamino)-2-oxoethyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H24N2O5/c1-6-18(7-2)14(19)10-17-16(20)11-8-12(21-3)15(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3,(H,17,20) |

InChI Key |

NLRFFZRHTICQBO-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Canonical SMILES |

CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Other CAS No. |

363-20-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tricetamide and Its Analogs

Foundational Principles of Amide Bond Formation Relevant to Tricetamide Synthesis

The formation of an amide bond, which involves the coupling of a carboxylic acid or its derivative with an amine, is a fundamental transformation in organic chemistry. ucl.ac.uk Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. fishersci.itlumenlearning.com Therefore, strategies to activate the carboxylic acid are essential for successful amidation.

One of the most common strategies for amide synthesis involves converting the carboxylic acid into a more electrophilic, or "activated," form, such as an acid chloride or an acid anhydride (B1165640). fishersci.it These activated species readily react with primary and secondary amines to form the corresponding amide. lumenlearning.comuomustansiriyah.edu.iq

Acid Chlorides: The reaction of an acid chloride with an amine, often known as the Schotten-Baumann reaction, is a vigorous and typically high-yielding method for preparing amides. fishersci.itlibretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. Because hydrogen chloride (HCl) is generated as a byproduct, the reaction is usually carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the acid. fishersci.ituomustansiriyah.edu.iq Often, two equivalents of the amine reactant are used, where one forms the amide and the second acts as the base. uomustansiriyah.edu.iqlibretexts.org

Acid Anhydrides: Acid anhydrides react with amines in a manner similar to acid chlorides. libretexts.org The key difference is that the byproduct is a molecule of a carboxylic acid instead of HCl. libretexts.org This reaction also requires a base to drive the equilibrium towards the product by neutralizing the carboxylic acid byproduct. fishersci.it For instance, the reaction of ethanoic anhydride with concentrated ammonia (B1221849) produces ethanamide and ammonium ethanoate. libretexts.org

Table 1: Comparison of Acid Chloride and Acid Anhydride Reactivity in Amide Synthesis

| Feature | Acid Chloride | Acid Anhydride |

| Reactivity | Highly reactive, often violent reaction. libretexts.org | Less reactive than acid chlorides. uomustansiriyah.edu.iq |

| Byproduct | Hydrogen Chloride (HCl). fishersci.itlibretexts.org | Carboxylic Acid. fishersci.itlibretexts.org |

| Conditions | Often requires cooling and a base (e.g., pyridine, NaOH, excess amine). fishersci.it | Requires a base to neutralize the acidic byproduct. fishersci.it |

| Mechanism | Nucleophilic Acyl Substitution. uomustansiriyah.edu.iq | Nucleophilic Acyl Substitution. libretexts.org |

Beyond the use of acid chlorides and anhydrides, conventional amidation relies heavily on the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with an amine under milder conditions than those required for thermal condensation. ucl.ac.ukresearchgate.net This approach is central to many synthetic applications, including peptide synthesis, and avoids the need to isolate harsh intermediates like acid chlorides. fishersci.it

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to yield the amide with high efficiency. fishersci.it

Uronium/Onium Salts: Reagents such as HATU, HBTU, and PyBOP are widely used, particularly in solid-phase peptide synthesis. They are known for their high efficiency and for minimizing side reactions, including racemization of chiral centers. organic-chemistry.org

Phosphonium Reagents: BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are examples of phosphonium-based coupling agents that effectively promote amide bond formation.

Table 2: Common Conventional Amidation Reagents

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC. | Forms a highly reactive O-acylisourea intermediate; widely used and cost-effective. fishersci.it |

| Uronium Salts | HATU, HBTU, HCTU, TBTU. | High coupling efficiency, fast reaction rates, and suppression of racemization. organic-chemistry.org |

| Phosphonium Salts | BOP, PyBOP. | Effective for difficult couplings; forms stable, crystalline byproducts. |

| Imidazolium | CDI (N,N'-Carbonyldiimidazole). ucl.ac.uk | A milder activating agent; byproducts are imidazole (B134444) and CO2. |

| Phosphonic Anhydrides | T3P (n-Propylphosphonic acid anhydride). ucl.ac.uk | A powerful water scavenger and activating agent, leading to high yields with low epimerization. organic-chemistry.org |

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of more complex molecules bearing multiple acetamide (B32628) groups, such as this compound analogs, requires more sophisticated strategies that allow for selectivity and the construction of elaborate molecular frameworks.

A significant challenge in synthetic chemistry is the selective modification of one functional group in the presence of others within a complex molecule. The synthesis of flavonoid acetamide derivatives serves as a prime example of this challenge. rsc.orgresearchgate.net Flavonoids are natural polyphenolic compounds with multiple hydroxyl (-OH) groups of varying reactivity. researchgate.net Converting these hydroxyl groups into acetamide moieties can improve properties like bioavailability. rsc.orgmdpi.com

The synthesis is often achieved through a sequential modification process where the flavonoid hydroxyl groups are first converted into ester intermediates, which are then transformed into the final acetamide groups. rsc.orgresearchgate.net In one reported method, researchers achieved the global modification of all hydroxyl groups on flavonoids like quercetin, apigenin (B1666066), and luteolin (B72000) into acetamide groups with yields between 80-82%. rsc.orgresearchgate.net More advanced work has focused on the selective structural derivatization of specific hydroxyl groups to fine-tune the molecule's properties, achieving yields between 76.67% and 87.23% for partial flavonoid acetamide derivatives. nih.govnih.gov

Table 3: Research Findings on the Synthesis of Flavonoid Acetamide Derivatives

| Flavonoid Base | Derivative Type | Yield (%) | Reference |

| Quercetin, Apigenin, Fisetin, etc. | Global Acetamide Derivatives | 80–82% | rsc.orgresearchgate.net |

| Quercetin, Apigenin, Luteolin | Partial Acetamide Derivatives | 76.67–87.23% | nih.gov |

Multi-step synthesis is the intentional construction of a target molecule through a sequence of chemical reactions. littleflowercollege.edu.invapourtec.com This approach is essential when the desired transformation cannot be accomplished in a single step. The synthesis of complex acetamide derivatives often involves a carefully planned sequence of reactions to build the final structure.

For example, the synthesis of flavonoid acetamide derivatives is a multi-step process: researchgate.net

Alkylation: The starting flavonoid is treated with an alkylating agent like ethyl chloroacetate (B1199739) in the presence of a base (e.g., potassium carbonate) to convert the phenolic hydroxyl groups into ester groups.

Saponification: The resulting ethyl ester intermediates are hydrolyzed using a base such as lithium hydroxide (B78521) to yield the corresponding carboxylic acid derivatives.

Amidation: The carboxylic acids are activated, often by converting them to acid chlorides with thionyl chloride, and then reacted with ammonia to form the final acetamide moieties.

This sequential approach allows for the systematic and controlled modification of the initial scaffold to produce the desired poly-acetamide derivative. researchgate.net

Macrocycles are large ring-structured molecules, and their synthesis presents unique challenges, primarily the need to favor the desired intramolecular cyclization over intermolecular polymerization. mdpi.com The synthesis of macrocyclic amide conjugates, such as those based on a 1,4,7-triazacyclononane (B1209588) (TACN) core, is of significant interest for applications like medical imaging agents. nih.goviiarjournals.org

The synthesis of a 1,4,7-triazacyclononane-N,N',N''-triacetamide (NOTA-triacetamide) conjugate involves attaching three acetamide-containing arms to the nitrogen atoms of the TACN ring. A common strategy involves reacting the TACN macrocycle with a suitable N-acetylating agent. For instance, NOTA-folate conjugates have been synthesized by reacting a derivative of the TACN macrocycle with an activated folate molecule, forming an amide bond. iiarjournals.org In one approach, 1,4,7-Triazacyclononane was reacted with bromoacetamide in the presence of a base to yield a diacetamide (B36884) derivative, which could be further functionalized. iiarjournals.orgiiarjournals.org The synthesis of such conjugates often requires careful control of reaction conditions to achieve high yields and purity. nih.gov

Table 4: Summary of Synthetic Approaches for Triazacyclononane-Amide Conjugates

| Starting Macrocycle | Reagent(s) | Product Type | Key Transformation | Reference |

| 1,4,7-Triazacyclononane (TACN) | Bromoacetamide, Triethylamine (B128534) | 1,4,7-Triazacyclononane-N,N'-diacetamide | N-alkylation with bromoacetamide to form amide side chains. | iiarjournals.orgiiarjournals.org |

| 1,4,7-Triazacyclononane (TACN) | Bromoacetic acid, Triethylamine | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA) | N-alkylation with bromoacetic acid. | iiarjournals.orgiiarjournals.org |

| NOTAM-NHS (activated diacetamide) | Folate-NH2 | NOTAM-Folate Conjugate | Amide bond formation between the activated macrocycle and an amine-functionalized molecule. | iiarjournals.org |

| Nanoglobule-Amine | DOTA-tris(t-Bu) ester, then Mn(II) | Nanoglobular Mn(II)-DOTA monoamide conjugate | Conjugation of macrocyclic chelators to a larger scaffold via amide bonds. | nih.gov |

Synthesis of Nitrilotriacetamide-Based Ligands

Nitrilotriacetamide (B1596190) (NTA) and its derivatives are significant as neutral tetradentate ligands in coordination chemistry. iucr.orgatlantis-press.comrsc.org The synthesis of these ligands can be achieved through various methodologies, with a common approach beginning with nitrilotriacetic acid.

A modular synthesis route allows for the creation of diverse NTA-based ligands. nesacs.org This process commences with the conversion of nitrilotriacetic acid to its corresponding triacid chloride, nitrilotriacetic chloride, through the use of a chlorinating agent like phosphorus(V) chloride. nesacs.org Subsequently, this highly reactive intermediate is coupled with a primary amine, such as aniline, in the presence of a sacrificial base like triethylamine. nesacs.org This step results in the formation of the nitrilotriacetamide structure. nesacs.org A key advantage of this synthetic pathway is its adaptability; by substituting different anilines, the aromatic groups on the final ligand can be systematically altered. nesacs.org

An alternative, efficient method for synthesizing nitrilotriacetamide involves the direct reaction of nitrilotriacetic acid with amines under solvent-free conditions using microwave irradiation. researchgate.net This technique has been reported to produce NTA and its derivatives in high yields (often ≥ 90%) with significantly reduced reaction times compared to classical heating methods. researchgate.net The process has been successfully applied using various amines, including benzylamine (B48309) and picolylamine, as well as chiral amino alcohols. researchgate.net

The general scheme for the synthesis starting from nitrilotriacetic acid is presented below.

Table 1: General Synthesis Scheme for Nitrilotriacetamide-Based Ligands

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Nitrilotriacetic acid | Phosphorus(V) chloride | Nitrilotriacetic chloride |

This table illustrates a common synthetic pathway for nitrilotriacetamide ligands. nesacs.org

The resulting nitrilotriacetamide can function as a ligand itself or be further modified. nesacs.org For instance, it can be reduced with reagents like lithium aluminum hydride or borane (B79455) to generate tris(aryl)tren ligands. nesacs.org

Synthesis of Bis-Hexamethylene Triacetamide and Related Structures

Bis-hexamethylene triacetamide (BHTA) is a related polyacetamide compound whose synthesis is straightforward. chemicalbook.compnas.org The primary method for its preparation is the acetylation of its corresponding polyamine precursor, bis(hexamethylene)triamine (B89435). sigmaaldrich.comchemicalbook.comsigmaaldrich.com

This reaction typically involves treating commercial bis(hexamethylene)triamine with an acetylating agent. pnas.org Acetic anhydride is a common reagent for this purpose, often used in the presence of a base like triethylamine in a suitable solvent such as dioxane. pnas.org The acetylation process converts the primary and secondary amine groups of the bis(hexamethylene)triamine into acetamide functional groups, yielding the target BHTA molecule. chemicalbook.compnas.orgsigmaaldrich.com

Table 2: Synthesis of Bis-Hexamethylene Triacetamide (BHTA)

| Precursor | Reagent | Product |

|---|

This table outlines the direct acetylation reaction to form BHTA. pnas.orgchemicalbook.comsigmaaldrich.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and purity while ensuring efficiency. whiterose.ac.ukazom.com This process involves the systematic adjustment of various experimental parameters that influence the reaction's outcome. beilstein-journals.org Key factors that are typically optimized include temperature, pressure, solvent choice, catalyst type and loading, and reactant concentrations. researchgate.net

Methodologies for optimization range from the traditional "One Factor At a Time" (OFAT) approach, where one variable is changed while others are held constant, to more complex statistical methods like "Design of Experiments" (DoE). whiterose.ac.uk These strategies help in identifying the ideal combination of conditions to achieve the desired output, such as maximizing yield. beilstein-journals.org

In the synthesis of this compound and its analogs, enhancing the yield is a primary objective. The choice of synthetic method plays a significant role. For instance, the use of microwave-assisted, solvent-free synthesis for nitrilotriacetamide derivatives has been shown to produce high yields, often exceeding 90%, in very short reaction times. researchgate.net This represents a significant enhancement over conventional heating methods. researchgate.net Similarly, the modification of flavonoids into flavonoid acetamide derivatives has been reported with yields in the range of 80-82%. rsc.orgresearchgate.net

To illustrate the process, the following table presents a hypothetical optimization study for a generic this compound synthesis, demonstrating how systematic changes in conditions can affect the product yield.

Table 3: Illustrative Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene | 110 | 12 | 65 |

| 2 | 10 | Toluene | 110 | 12 | 78 |

| 3 | 10 | DMF | 110 | 12 | 72 |

| 4 | 10 | Toluene | 130 | 12 | 85 |

This interactive data table provides a conceptual example of how reaction variables are screened to enhance product yield, based on common optimization procedures. researchgate.netresearchgate.net

Controlling reaction parameters is crucial. For example, in some syntheses, the starting temperature is a critical factor, as higher temperatures might lead to the decomposition of reagents or the formation of byproducts. researchgate.net The selection of an appropriate solvent is also vital, as it can influence reactant solubility and reaction pathways. researchgate.net Through careful and methodical optimization, the efficiency of this compound synthesis can be significantly improved. azom.com

Advanced Analytical and Spectroscopic Characterization of Tricetamide Research Compounds

Structural Elucidation Techniques

Structural elucidation is the process of determining the precise arrangement of atoms within a molecule. jeolusa.com For organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are among the most powerful and definitive methods used for this purpose. jeolusa.comhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. jchps.comrsc.org It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. jchps.com

In ¹H NMR, the chemical shift (δ) indicates the electronic environment of each proton, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between neighboring protons results in signal splitting (e.g., singlets, doublets, triplets), which reveals how different proton groups are connected within the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal. The chemical shift of these signals is indicative of the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).

For complex acetamide (B32628) derivatives, such as flavonoid triacetamides, NMR is crucial for confirming the successful synthesis and attachment of acetamide groups to the core structure. researchgate.net The specific chemical shifts and coupling constants provide unambiguous evidence of the final molecular architecture.

Interactive Table 1: Representative ¹H NMR Spectral Data for a Naphthopyranone Triacetamide Derivative Solvent: DMSO-d₆; Reference: TMS at 0.00 ppm

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4'/6' | 7.03 | d | 8.9 |

| H-9 | 7.75 | d | 8.1 |

| H-3'/7' | 7.89 | d | 8.9 |

| H-6 | 8.29 | d | 7.6 |

| H-7 | 8.31 | t | 7.9 |

| H-5 | 8.42 | d | 8.2 |

| H-4 | 8.52 | d | 7.6 |

Note: This table presents representative data for interpretation purposes, based on findings for related structures. mdpi.com Multiplicity is denoted as d (doublet) and t (triplet).

Interactive Table 2: Representative ¹³C NMR Spectral Data for a Naphthopyranone Triacetamide Derivative Solvent: DMSO-d₆; Reference: DMSO-d₆ at 39.51 ppm

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3a | 114.7 |

| C-4'/6' | 115.3 |

| C-9b | 120.3 |

| C-5a | 121.5 |

| C-9a | 126.9 |

| C-4 | 127.8 |

| C-5 | 128.4 |

| C-3'/7' | 131.7 |

| C-6 | 132.0 |

| C-7 | 134.9 |

| C-8 | 135.5 |

| C-1 | 162.7 |

Note: This table presents representative data for interpretation purposes, based on findings for related structures. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz It is a primary tool for determining the molecular weight of a compound with high accuracy and for deducing its structure by analyzing fragmentation patterns. fiveable.mewikipedia.org

In a typical MS experiment, a molecule is ionized to form a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.ukmsu.edu This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The pattern of these fragments serves as a molecular "fingerprint" that can be pieced together to confirm the structure elucidated by NMR and other methods. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with extremely high precision.

For example, the molecular weight of a synthesized flavonoid triacetamide derivative was confirmed by the presence of its protonated molecular ion [M+H]⁺ at m/z 329.28, matching the calculated mass. researchgate.net This confirmation is a critical step in the characterization of the research compound.

Interactive Table 3: Mass Spectrometry Data for a Flavonoid Acetamide Derivative

| Analysis Type | Ion Type | Observed m/z | Interpretation |

|---|---|---|---|

| Mass Spectrometry (MS) | [M+H]⁺ | 329.28 | Confirms the molecular weight of the target compound. researchgate.net |

Note: m/z stands for the mass-to-charge ratio.

Purity Assessment and Chromatographic Methods

Ensuring the purity of a research compound is critical for the reliability and reproducibility of subsequent experiments. Chromatographic methods are central to purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. moravek.com It is widely used in pharmaceutical and chemical research to determine the purity of synthesized compounds. moravek.comresearchgate.net The method separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

A compound's purity is assessed by monitoring the eluent with a detector, typically a UV detector, which generates a chromatogram. A pure compound should ideally yield a single, sharp, and symmetrical peak. researchgate.net The presence of additional peaks indicates impurities. The purity of synthesized flavonoid acetamide derivatives has been confirmed using HPLC. researchgate.net

Method validation according to ICH guidelines ensures that the analytical method is specific, precise, accurate, and robust for its intended purpose. pharmahealthsciences.netfoliamedica.bg Key parameters for a typical HPLC method include the column type, mobile phase composition, flow rate, and detection wavelength.

Interactive Table 4: Typical RP-HPLC Method Parameters for Purity Analysis of Acetamide Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | The stationary phase that separates compounds based on hydrophobicity. foliamedica.bgderpharmachemica.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer | The solvent that carries the sample through the column; composition is optimized for best separation. foliamedica.bgnih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analytes. foliamedica.bgderpharmachemica.com |

| Detection | UV Spectrophotometer at a specific wavelength (e.g., 242 nm) | Detects the compounds as they elute from the column based on their UV absorbance. foliamedica.bg |

| Retention Time | Variable (e.g., 2-15 min) | The time taken for a specific analyte to pass through the system, used for identification. derpharmachemica.comnih.gov |

Note: These are representative conditions and are optimized for each specific analysis. pharmahealthsciences.net

Electronic Absorption Spectroscopy for Ligand-Biomolecule Interactions

Electronic absorption spectroscopy, commonly performed using UV-Visible (UV-Vis) spectrophotometers, is a valuable tool for studying the interactions between ligands (like Tricetamide derivatives) and biological macromolecules such as proteins or DNA. numberanalytics.comszphoton.com This technique measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

When a small molecule binds to a biomolecule, changes in the electronic environment of the molecule's chromophores often occur. patsnap.com These changes can be observed as shifts in the wavelength of maximum absorbance (λmax) or changes in the absorbance intensity (hyperchromism or hypochromism). nih.gov By systematically titrating a solution of the biomolecule with the ligand and recording the spectral changes, one can study the binding event.

For instance, the interaction between novel flavonoid acetamide derivatives and fish sperm DNA (FS-DNA) was investigated using UV-Vis spectroscopy. nih.gov The addition of increasing concentrations of DNA to the compound solution resulted in a decrease in absorbance (hypochromism) and a slight shift in wavelength, indicating that an interaction was occurring, likely through the formation of a compound-DNA complex. nih.govrsc.org From these titration experiments, the binding constant (Kb), which quantifies the affinity of the ligand for the biomolecule, can be calculated.

Interactive Table 5: Binding Constants for Flavonoid Acetamide Derivatives with FS-DNA Determined by UV-Vis Spectroscopy

| Compound | Binding Constant (Kb) (M-1) | Observation |

|---|---|---|

| Quercetin-acetamide Derivative (1S3) | 1.43 ± 0.3 × 10⁴ | Indicates formation of a complex with DNA. nih.gov |

| Apigenin-acetamide Derivative (2S3) | 2.08 ± 0.2 × 10⁴ | Indicates formation of a complex with DNA. nih.gov |

Note: The binding constant (Kb) is a measure of the binding affinity between the ligand and the biomolecule. nih.gov

Pharmacological and Biochemical Investigations of Tricetamide Analogs: Molecular and Cellular Insights

Elucidation of Molecular Mechanisms of Action

The biological activity of acetamide (B32628) analogs is rooted in their ability to interact with and modulate the function of key biological macromolecules. patsnap.com These interactions are often driven by the acetamide group's capacity for hydrogen bonding and its role as a structural scaffold, influencing how these molecules bind to enzymes, receptors, and other intracellular targets. patsnap.com

Receptor Binding and Ligand-Target Affinity Research (e.g., Folate Receptor Binding of Triacetamide Conjugates)

The interaction between a ligand and a receptor is governed by factors including molecular structure, non-covalent interactions, and thermodynamics, quantified by the dissociation constant (Kd). numberanalytics.comfrontiersin.org While no specific research on Tricetamide or triacetamide conjugates binding to folate receptors was identified, the principle of folate receptor (FR) targeting is well-established. FRs are overexpressed on the surface of many cancer cells compared to normal tissues. dovepress.comwikipedia.orgacs.org This allows for targeted drug delivery by linking a therapeutic agent to folic acid or an analog. The glutamate (B1630785) portion of folic acid protrudes from the receptor's binding pocket, which explains why attaching molecular cargo at this position often does not interfere with receptor binding. acs.org A hypothetical triacetamide conjugate would likely leverage this mechanism, using the folate moiety for high-affinity binding and cellular entry via endocytosis. dovepress.comnih.gov

Research into other acetamide analogs has demonstrated binding to various receptors. For example, a series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, with docking studies confirming their interaction with the enzyme's active site. nih.gov Other studies have investigated the binding of acetamide-containing compounds to nuclear receptors, such as the thyroid hormone receptor, where ligand binding can modulate the receptor's interaction with DNA. plos.org

Table 2: Receptor Binding Affinity of Representative Acetamide Analogs This table presents examples of receptor binding for various acetamide structures to illustrate the concept, as direct data for this compound is unavailable.

| Analog Class | Receptor Target | Binding Affinity (Kd or Ki) | Observed Effect | Reference |

|---|---|---|---|---|

| Milacemide Analogs | Monoamine Oxidase-A (MAO-A) | Ki = 2.8 µM (Compound VIII) | Reversible Inhibition | nih.gov |

| Milacemide Analogs | Monoamine Oxidase-B (MAO-B) | Ki = 4.1 µM (Compound VIII) | Reversible Inhibition | nih.gov |

| Thyroid Hormone Receptor (TRβ1) | TSH NRE (DNA) | Kd = 316 nM | Weakens binding upon T3 ligand association | plos.org |

| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Cyclooxygenase-2 (COX-2) | N/A (Docking study) | Anti-inflammatory activity | nih.gov |

Interactions with Intracellular Molecular Targets

Beyond well-defined enzyme active sites and cell-surface receptors, acetamide analogs can interact with a variety of other intracellular molecules to exert their effects. researchgate.netresearchgate.net These interactions can be highly specific or more general, influencing protein conformation, solubility, and cellular absorption. google.com The chemical properties of the acetamide group allow it to participate in hydrogen bonding, which can disrupt the structural integrity of certain proteins. patsnap.com

Some complexes, such as certain PCTA (pyridyl-based triacetate) derivatives, are designed to remain in the extracellular space to interact with specific targets like lactate (B86563), with minimal intracellular interference. acs.org Conversely, other molecules are designed to enter the cell and engage with targets within. A notable example is N,N'-Hexamethylenebisacetamide (HMBA), a polar-planar compound that has been extensively studied as a differentiation-inducing agent and is known to have various intracellular effects. sigmaaldrich.comsigmaaldrich.com While its precise molecular target remains debated, its activity underscores the ability of simple acetamide-containing structures to trigger complex cellular programs.

Cellular Pharmacodynamics and Functional Assays

Functional assays are critical for moving beyond molecular binding to understand the ultimate effect of a compound on cellular behavior. These in vitro studies provide insights into a compound's ability to alter cell fate, such as inducing differentiation, or to modulate cellular responses to stress, such as providing antioxidant protection.

In Vitro Studies of Cellular Differentiation Induction

Cellular differentiation is the process by which a less specialized cell becomes a more specialized type, a key process in development and tissue maintenance that is often dysregulated in cancer. kenyon.edu Certain chemicals can induce cells to differentiate. cellapplications.comhawaii.edu

A prominent example within the acetamide family is N,N'-Hexamethylenebisacetamide (HMBA), which has been shown to induce transformed cells to terminally differentiate. sigmaaldrich.com This activity is often accompanied by the suppression of oncogenes. sigmaaldrich.com The ability of HDAC inhibitors, many of which are amide or acetamide analogs, to induce differentiation is also well-documented. wikipedia.org By inhibiting HDACs, these compounds cause changes in gene expression that can reactivate differentiation programs in cancer cells. nih.gov For example, HDAC inhibitors can cause the upregulation of the p21 gene, which leads to cell cycle arrest and can promote differentiation. nih.gov

Analysis of Biochemical Pathway Perturbations4.3.1. Metabolomic Profiling for Identification of Affected Pathways4.3.2. Impact on Specific Metabolic Networks and Cellular Processes

Searches for related terms and chemical structures have yielded information on other acetamide derivatives, such as flavonoid acetamides and thioacetamide. However, the structural differences between these compounds and this compound are significant enough that their biochemical effects cannot be extrapolated to this compound or its analogs. For instance, studies on flavonoid acetamides focus on their bioavailability and antioxidant properties, which are distinct from the requested focus on metabolic pathway perturbations.

Preclinical Pharmacokinetics and Disposition Research on Tricetamide Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Settings

The preclinical assessment of ADME properties is fundamental to establishing the pharmacokinetic profile of Tricetamide analogs. appliedstemcell.comnih.govnuvisan.com This characterization involves a tiered approach, beginning with computational predictions and progressing to laboratory-based assays to build a comprehensive understanding of a compound's potential behavior in vivo. nih.gov

In Silico Prediction of ADME Properties

In the early stages of drug discovery, computational, or in silico, models serve as a rapid and cost-effective method for screening large numbers of virtual compounds, including analogs of this compound. nih.govresearchgate.net These predictive tools utilize algorithms based on a compound's chemical structure to estimate a range of pharmacokinetic parameters. nih.govfrontiersin.org This allows for the early identification of molecules with potentially favorable ADME profiles and the flagging of those that may possess liabilities, such as poor absorption or rapid metabolism. ri.se

Key ADME properties that can be predicted using in silico tools include:

Aqueous Solubility: An essential parameter that influences a compound's dissolution and subsequent absorption. iapchem.org

Gastrointestinal Absorption: Models can simulate absorption from the digestive tract, a crucial factor for orally administered drugs. jcdronline.org

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can be estimated, which affects its distribution and availability to target tissues.

Blood-Brain Barrier Permeation: For compounds targeting the central nervous system, predictive models can assess the likelihood of crossing this critical biological barrier. imist.ma

Metabolic Stability: In silico tools can identify potential sites of metabolism on a molecule and predict its susceptibility to breakdown by metabolic enzymes. ljmu.ac.uk

These computational predictions, while highly valuable for initial screening, require subsequent validation through experimental assays. nih.gov

In Vitro Assays for Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are a cornerstone of preclinical ADME characterization, providing experimental data on how readily a this compound analog is metabolized. nuvisan.com These assays typically involve incubating the compound with liver-derived systems, as the liver is the primary site of drug metabolism. nih.gov The two most common systems used are liver microsomes and hepatocytes. srce.hrspringernature.com

Liver Microsomes: These are subcellular fractions containing phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. srce.hr Microsomal stability assays are high-throughput and are particularly useful for assessing CYP-mediated metabolism. srce.hrnih.gov

Hepatocytes: These are intact liver cells that contain both phase I and phase II metabolic enzymes, as well as necessary cofactors, offering a more complete picture of metabolic clearance. researchgate.net Cryopreserved hepatocytes from various species, including humans, rats, and mice, are commonly used to assess interspecies differences in metabolism. nuvisan.comnih.gov

The rate of disappearance of the parent compound over time in these systems is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.comsrce.hr This data is crucial for predicting in vivo hepatic clearance. srce.hr

Table 1: Comparison of In Vitro Metabolic Stability Systems

| Feature | Liver Microsomes | Hepatocytes |

| System Composition | Subcellular fraction with Phase I enzymes (e.g., CYPs) | Intact liver cells with Phase I and Phase II enzymes and cofactors |

| Primary Use | High-throughput screening of CYP-mediated metabolism srce.hr | More comprehensive assessment of metabolic clearance, including both phases of metabolism researchgate.net |

| Predictive Power | Can sometimes over-predict clearance for certain compounds srce.hr | Generally considered more predictive of in vivo human clearance srce.hrresearchgate.net |

| Complexity | Simpler to use | More complex, requires viable cells |

Evaluation of Plasma Protein Binding and Cellular Permeability (e.g., Caco-2, MDCK cells)

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its pharmacokinetic profile. Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect. nih.gov High plasma protein binding can lead to lower clearance and a longer half-life. mdpi.com Rapid equilibrium dialysis is a common method used to determine the unbound fraction of a compound in plasma from different species. mdpi.com

Cellular Permeability: To be effective, a drug must be able to permeate biological membranes to reach its site of action. In vitro cell-based assays are used to predict a compound's intestinal absorption and potential for transport across cellular barriers. nih.gov

Caco-2 Cells: This human colon adenocarcinoma cell line is widely considered the gold standard for predicting human intestinal absorption. nih.govcreative-bioarray.com When cultured, these cells differentiate to form a monolayer with tight junctions and express various transporters found in the human intestine, making them a physiologically relevant model. nih.govnih.gov

Madin-Darby Canine Kidney (MDCK) Cells: These cells are also used for permeability screening. nih.gov Often, they are transfected to overexpress specific transporters, such as P-glycoprotein (MDR1), to investigate a compound's susceptibility to efflux, a mechanism that can limit drug absorption and distribution. creative-bioarray.com

In these assays, the compound is added to one side of the cell monolayer (apical or basolateral), and its appearance on the other side is measured over time to determine the apparent permeability coefficient (Papp). mdpi.com Bidirectional assays can also identify if a compound is a substrate for efflux transporters. mdpi.com

Biotransformation and Metabolite Identification Research

Understanding how a this compound analog is metabolized is crucial for assessing its safety and efficacy. Biotransformation studies aim to identify the chemical structures of the metabolites formed. nuvisan.comacdlabs.com This is important because metabolites can have their own pharmacological activity or may be responsible for toxicity.

These studies are typically conducted using the same in vitro systems as for metabolic stability (liver microsomes and hepatocytes). nih.gov After incubation, the samples are analyzed using high-resolution mass spectrometry to detect and identify the metabolites formed. nih.gov Software tools can assist in predicting potential metabolites and mapping biotransformation pathways. acdlabs.combiorxiv.org In some cases, stable isotope-labeled versions of the drug candidate are used to facilitate the tracking and identification of all drug-related material. nih.gov

In Vivo Preclinical Models for Pharmacokinetic and Biodistribution Evaluation

Following in vitro characterization, promising this compound analogs are advanced to in vivo studies in animal models to evaluate their pharmacokinetic profile and biodistribution in a whole organism. bioduro.combioivt.com These studies are essential for understanding how the compound is absorbed, distributed to various tissues, metabolized, and eliminated from the body over time. appliedstemcell.com

Utilization of Rodent Models (e.g., Mouse Xenograft Models) for In Vivo Studies

Rodent models, particularly mice and rats, are the most commonly used species in preclinical pharmacokinetic studies due to their well-characterized biology, availability, and cost-effectiveness. researchgate.netnih.gov These models provide crucial data on key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. bioivt.com

For oncology-focused research, mouse xenograft models are frequently employed. mdpi.comub.edu These models involve the implantation of human tumor cells into immunodeficient mice. mdpi.comnih.gov This allows for the simultaneous evaluation of a compound's pharmacokinetics and its distribution to the tumor tissue, providing a direct link between drug exposure and anti-tumor activity. mdpi.comresearchgate.net

In a typical study, the this compound analog is administered to the animals, and blood and tissue samples are collected at various time points. bioduro.commdpi.com The concentration of the parent drug and its major metabolites in these samples is quantified using bioanalytical methods like LC-MS/MS. mdpi.com This data is then used to construct concentration-time profiles and calculate the key pharmacokinetic parameters. certara.com Biodistribution studies often involve tracking the compound's accumulation in various organs and tissues to understand its disposition and potential for off-target effects. nih.govnih.gov

Radiotracer Biodistribution Studies with Labeled this compound Conjugates

The development of radiolabeled conjugates represents a significant advancement in understanding the in vivo behavior of therapeutic molecules. By attaching a radioactive isotope to a parent compound, researchers can non-invasively track its distribution, target engagement, and clearance pathways using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). This approach is crucial for optimizing drug candidates and has been applied to various small molecules and their analogs.

In the context of this compound research, analogous studies with other targeted small molecules provide a framework for how its conjugates would be evaluated. For instance, studies involving radiolabeled chalcone (B49325) derivatives have demonstrated the utility of this method. When labeled with Technetium-99m ([⁹⁹ᵐTc]), a chalcone derivative showed significant initial brain uptake (4.10% injected dose per gram [%ID/g] at 2 minutes post-injection) in normal mice, indicating its ability to cross the blood-brain barrier. mdpi.com Similarly, another study with a different [⁹⁹ᵐTc]-labeled chalcone compound reported a high brain uptake of 1.48% ID/g at 2 minutes, followed by rapid clearance. mdpi.com These findings underscore the importance of the molecular structure in achieving desired pharmacokinetic profiles for brain imaging. mdpi.com

Fluorine-18 ([¹⁸F]), a common PET isotope, has also been used to label chalcone analogs. One such [¹⁸F]-labeled derivative demonstrated high uptake in the brains of normal mice (3.85% ID/g at 2 minutes) and was able to stain Aβ plaques in transgenic mouse models of Alzheimer's disease. mdpi.com

The choice of the radioisotope and the chelating agent (the molecule that links the isotope to the drug) can significantly influence the biodistribution. iaea.org For SPECT imaging, [⁹⁹ᵐTc] is often preferred due to its availability and favorable imaging characteristics. researchgate.net The development of [⁹⁹ᵐTc]-tricarbonyl technology has expanded the ability to label a wide range of biomolecules. iaea.orgresearchgate.net

Biodistribution studies provide quantitative data by measuring radioactivity in various organs after the animal is sacrificed. biorxiv.org For example, a study on [⁹⁹ᵐTc]-labeled paclitaxel (B517696) ([⁹⁹ᵐTc]-nab-PTX) in a cell line showed significant binding activity, paving the way for future in vivo studies. researchgate.net The results from such studies are often presented as the percentage of the injected dose per gram of tissue (%ID/g), allowing for direct comparison of uptake across different organs and time points. mdpi.com

Table 1: Example Biodistribution Data for Radiolabeled Chalcone Analogs in Mice This table is representative of data from preclinical biodistribution studies.

| Radiolabeled Compound | Time Post-Injection | Brain Uptake (%ID/g) | Brain Clearance (%ID/g at 60 min) |

|---|---|---|---|

| [⁹⁹ᵐTc]-Chalcone Derivative 1 | 2 min | 4.10 | N/A |

| [⁹⁹ᵐTc]-Chalcone Derivative 2 (22c) | 2 min | 1.48 | 0.17 |

| [⁹⁹ᵐTc]-Chalcone Derivative 3 (22d) | 2 min | 0.32 | 0.11 |

| [¹⁸F]-Chalcone Derivative | 2 min | 3.85 | Rapid |

These studies are essential for confirming that a this compound conjugate not only reaches its intended target but also clears from non-target tissues to minimize potential off-target effects. researchgate.net The data generated informs the selection of the most promising candidates for further development. biorxiv.org

Methodological Considerations and Translational Relevance of Preclinical Animal Models

Preclinical animal models are fundamental tools in drug discovery, providing essential data before a compound can be tested in humans. nih.govfrontiersin.org However, the successful translation of findings from animal models to clinical outcomes is a significant challenge, with a high percentage of drugs that appear effective in preclinical studies failing in human trials. frontiersin.orgfda.gov Therefore, rigorous methodological design and a critical evaluation of a model's relevance are paramount. mdpi.comnih.gov

Methodological Rigor: The reliability and reproducibility of data from animal studies are critical. nih.gov Key considerations include the use of trained technicians, validated behavioral and physiological assays, and standardized study protocols. nih.govnih.gov The goal is to generate robust endpoints that can be reproduced across different laboratories. nih.gov Factors such as the age, sex, and species of the animal model must be carefully selected and reported. nih.govnih.gov For instance, pharmacokinetic studies of novel agents are often conducted in multiple species (e.g., mice, rats, dogs) to understand interspecies differences in drug metabolism and disposition. nih.govmdpi.com A compound may show rapid elimination in rodents but have a different profile in a larger animal model or humans. nih.gov

Selection of Animal Models: The choice of an animal model should be based on a clear translational rationale. mdpi.com While rodent models are widely used due to their availability and cost-effectiveness, they often fail to capture the full complexity of human diseases. frontiersin.org Larger animal models, such as pigs or non-human primates, share more physiological, genomic, and immunological similarities with humans and can provide more predictive data for certain conditions. frontiersin.orgendocrine-abstracts.org For example, the pharmacokinetic profile of a half-life extended antibody was evaluated in cynomolgus monkeys to predict its behavior in humans. endocrine-abstracts.org The model should ideally be homologous (same cause and symptoms) or at least isomorphic (similar symptoms) to the human condition being studied. frontiersin.org

Translational Gap: A significant "translational gap" exists between preclinical data and human clinical results. mdpi.com Several factors contribute to this gap, including fundamental physiological differences between species and the artificial nature of some animal models of disease. fda.gov There is a growing recognition that animal-based data can be poor predictors of drug success for many common diseases. fda.gov To bridge this gap, new approach methodologies (NAMs) are being developed, including in vitro human-based systems, organ-on-a-chip platforms, and computational in silico modeling. fda.govfrontiersin.org Physiologically based pharmacokinetic (PBPK) models, for example, integrate drug-specific data with physiological parameters to simulate drug behavior in the human body, helping to predict human pharmacokinetics from preclinical data. frontiersin.orgnih.gov These methods aim to improve the predictive relevance of preclinical testing while reducing the reliance on animal studies. fda.gov Ultimately, the objective analysis of data from well-designed animal studies, combined with modern translational tools, is necessary to attest to the true value and potential of a new compound like this compound. mdpi.com

Table 2: Key Considerations for Preclinical Animal Models

| Category | Key Considerations | Relevance to Translational Success |

|---|---|---|

| Study Design & Reporting | Standardized protocols, trained personnel, reporting of species/strain/sex/age. nih.govnih.gov | Increases reproducibility and reliability of findings. nih.gov |

| Model Selection | Choice of species (rodent vs. large animal) based on physiological similarity to humans. frontiersin.org Use of models that faithfully recapitulate the human disease state. nih.gov | Enhances the predictive validity of efficacy and safety studies. mdpi.com |

| Pharmacokinetics | Multi-species PK studies (mouse, rat, monkey) to assess interspecies variability. mdpi.com Evaluation of plasma protein binding. nih.gov | Helps in predicting human clearance, half-life, and potential dosing regimens. nih.gov |

| Bridging the Gap | Use of New Approach Methodologies (NAMs) like PBPK modeling and in vitro human tissue models. fda.govfrontiersin.org | Improves prediction of human outcomes and reduces reliance on less predictive animal models. fda.gov |

Structure Activity Relationship Sar and Rational Design of Tricetamide Analogs

Systematic Modification and Derivatization Strategies to Optimize Biological Responses

The rational design of Tricetamide analogs involves systematic modifications of its core structure to investigate the impact of various substituents on its biological activity. Research in this area has focused on altering both the 3,4,5-trimethoxybenzoyl and the N-[2-(diethylamino)-2-oxoethyl] moieties.

A study on a series of 3,4,5-trimethoxybenzoyl analogs explored the effects of varying electronic and stereochemical characteristics on their central nervous system (CNS) depressant activities. nih.gov These modifications aimed to elucidate the contribution of different structural features to the observed biological effects, such as the potentiation of pentobarbitone-induced hypnosis and the reduction of spontaneous motor activity. nih.gov

Table 1: CNS-Depressant Profile of Selected 3,4,5-Trimethoxybenzoyl Analogues nih.gov

| Compound ID | Modification from this compound Core | Potentiation of Pentobarbitone Hypnosis | Reduction of Spontaneous Motor Activity (SMA) |

| 1 | Varied substituent on the benzoyl ring | Marked | Appreciable |

| 4 | Modification of the linker and/or amine | Appreciable | - |

| 5 | Modification of the linker and/or amine | Appreciable | Marked |

| 6 | Varied substituent on the benzoyl ring | - | Marked |

| 9 | Modification of the linker and/or amine | Appreciable | - |

| 11 | Varied substituent on the benzoyl ring | - | Marked |

| 12 | Modification of the linker and/or amine | Appreciable | Marked |

| 15 | Modification of the linker and/or amine | Appreciable | Marked |

Data synthesized from the abstract of a 1983 study by A. Kar on 3,4,5-trimethoxybenzoyl analogues. The specific structural details of the compounds were not available in the abstract.

Derivatization strategies often involve:

Modification of the Trimethoxybenzoyl Ring: Altering the number and position of methoxy (B1213986) groups to understand their role in receptor binding. Replacing methoxy groups with other substituents (e.g., halogens, alkyls) to probe electronic and steric effects.

Alterations of the Linker: Modifying the acetamide (B32628) linker to change the flexibility and distance between the aromatic ring and the terminal amine.

Substitution on the Terminal Amine: Replacing the diethyl groups with other alkyl or cyclic amines to investigate the influence of lipophilicity and steric bulk on activity.

These systematic modifications allow for the construction of a comprehensive SAR profile, guiding the design of future analogs with optimized biological responses.

Identification of Critical Structural Elements for Potency and Selectivity

Through the analysis of various synthesized analogs, key structural elements essential for the potency and selectivity of this compound-like compounds have been identified.

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in many biologically active compounds. The presence and specific arrangement of these three methoxy groups are often crucial for high-affinity binding to the target receptor. Structure-activity relationship studies on related compounds have shown that even minor alterations to this substitution pattern can lead to a significant loss of activity.

The amide linkage is another important feature, likely participating in hydrogen bonding interactions within the binding site of the biological target. Its conformational rigidity and electronic properties are thought to be important for orienting the molecule correctly for optimal interaction.

The terminal N,N-diethylamino group plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The size and nature of the substituents on the terminal nitrogen can influence both potency and selectivity. For instance, in a series of 3,4,5-trimethoxybenzoyl analogues, specific modifications to the amine moiety were found to be critical for achieving a marked reduction in spontaneous motor activity. nih.gov

The collective findings from these SAR studies suggest that a combination of the electron-rich trimethoxyphenyl ring, a properly oriented amide linker, and a suitably substituted terminal amine are the critical structural determinants for the CNS depressant activity of this compound and its analogs.

Computational Approaches in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the rational design and SAR analysis of novel therapeutic agents, including analogs of this compound. These in silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, helping to explain observed SAR trends and predict the activity of yet-unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to develop mathematical models that correlate the structural properties of a series of compounds with their biological activities. fiveable.mewikipedia.orgnih.govlibretexts.org For this compound analogs, QSAR models can be built using various molecular descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft's constants). srmist.edu.in These models can then be used to predict the CNS depressant activity of new derivatives, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore mapping is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. ijpsonline.comnih.gov A pharmacophore model for this compound analogs would likely include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers, corresponding to the trimethoxyphenyl ring, the amide linkage, and the diethylamino group, respectively. This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements and are likely to exhibit the desired biological activity.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its macromolecular target. nih.govresearchgate.net For this compound and its analogs, docking studies could be performed on potential CNS targets to elucidate the specific interactions that govern their activity. By visualizing the binding poses of different analogs within the active site, researchers can understand why certain structural modifications lead to increased or decreased potency and selectivity, providing a rational basis for the design of improved compounds. nih.gov

These computational approaches, when used in conjunction with traditional synthetic and pharmacological methods, can significantly accelerate the drug discovery process by providing a deeper understanding of the SAR and enabling a more targeted and efficient design of novel this compound analogs.

Computational Chemistry and in Silico Modeling in Tricetamide Research

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule and their corresponding energy levels. For Tricetamide, a flexible molecule with three acetamide (B32628) side chains, understanding its preferred shapes is key to explaining its behavior.

Computational studies have explored the conformational landscape of this compound in depth. A significant computational analysis was performed using both the semi-empirical AM1 method and the more robust density functional theory (DFT) at the B3LYP/6-31+G* level. A Monte Carlo search initially identified 65 potential conformations. From these, unique, low-energy structures were selected for further analysis.

The research revealed distinct, stable conformers depending on the environment (gas phase vs. aqueous solution).

In the gas phase , the lowest-energy conformation predicted by DFT calculations shows all three acetamide functional groups aligned on the same side of the molecule.

In the simulated aqueous phase , the global minimum energy conformation is different, closely resembling the structure observed in its solid-state crystal form. In this state, the amide functionalities are not all aligned in the same direction.

The energy difference between various conformers is relatively small, suggesting that multiple conformations can be populated, especially in an aqueous environment. The calculated rotational energy barrier around the N-CH2 bond was found to be approximately 10.5 kcal/mol in the gas phase and significantly lower (5.5 kcal/mol) in the aqueous phase, further supporting the molecule's flexibility and the accessibility of different conformational states in solution.

Table 1: Summary of Key this compound Conformers

| Method | Phase | Description of Global Minimum Conformer |

|---|---|---|

| AM1 | Gas | Two amide functionalities aligned on the same side. |

| DFT (B3LYP/6-31+G*) | Gas | All three acetamide functionalities aligned on the same side. |

| DFT (B3LYP/6-31+G*) | Aqueous | Conformation similar to the X-ray crystal structure; amide groups are not aligned in the same direction. |

This table summarizes findings from computational studies on this compound's most stable conformations under different conditions.

Prediction of Molecular Interactions and Ligand-Binding Sites

The specific arrangement of this compound's amide groups in its low-energy conformations directly influences how it interacts with other molecules and surfaces. This has been computationally investigated through the analysis of its Molecular Electrostatic Potential Surface (MESP). The MESP maps the electrostatic potential onto the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

This analysis was used to explain why this compound is an effective anti-caking agent for sodium chloride, while the related compound nitrilomonoacetamide is not. The calculations showed that the conformation of this compound with its three amide groups aligned creates a large negative potential region. This specific electrostatic arrangement is believed to facilitate effective adsorption onto the sodium chloride crystal surface. The cumulative effect of the three properly aligned amide groups allows for sufficient contact and interaction with the crystal lattice. In contrast, nitrilomonoacetamide, with only one amide group, cannot achieve the same level of interaction.

These computational findings underscore that the biological or industrial function of a molecule is highly dependent on its three-dimensional structure and the resulting electrostatic properties of its surface.

In Silico Assessment of Drug Likeness and ADMET Properties

In silico tools are widely used in drug discovery to predict the pharmacokinetic and toxicological properties of a molecule, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and to assess its "drug-likeness."

While specific in silico studies focusing on this compound's potential as a therapeutic agent are lacking, its basic physicochemical properties can be calculated. These properties are fundamental to predictive models like Lipinski's Rule of Five, which helps estimate a compound's potential for oral bioavailability.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 188.18 g/mol | < 500 |

| Hydrogen Bond Donors | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| LogP (Octanol-Water Partition Coefficient) | -3.1 (Predicted) | < 5 |

| Molar Refractivity | 44.0 cm³ | 40-130 |

Data computed via public chemical databases. These values provide a preliminary assessment of the molecule's general characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property. wikidata.orglabnovo.com These models are powerful predictive tools in drug design, toxicology, and materials science. wikidata.orglabnovo.com

There are no dedicated, published QSAR studies that focus specifically on developing models for the activity of this compound or its derivatives. However, the compound has been subjected to broad QSAR-based toxicological screening programs. For example, documents from the EPA indicate that this compound was among thousands of chemicals evaluated using software like TOPKAT (Toxicity Prediction by Komputer Assisted Technology), which employs QSAR models to estimate toxicity endpoints like the Lowest Observed Adverse Effect Level (LOAEL). nih.gov While the specific predicted toxicity value for this compound was not reported in the available documents, its inclusion in such a screening highlights the application of QSAR as a high-throughput method for flagging compounds that may warrant further experimental testing. nih.gov

The use of QSAR has also been mentioned in the context of designing industrial chemicals, such as corrosion inhibitors for the oil and gas industry, a field where this compound has applications as a scale inhibitor. labnovo.com This suggests that QSAR principles are used to guide the development of functionally similar molecules with improved performance or better environmental profiles. labnovo.com

Q & A

Basic: How to formulate a research question on Tricetamide that addresses gaps in mechanistic understanding?

Methodological Answer:

Begin with a systematic literature review to identify unresolved aspects of this compound’s pharmacological profile, such as its metabolic pathways, receptor interactions, or inconsistent efficacy in preclinical models. Use databases like PubMed and Web of Science with keywords (e.g., "this compound pharmacokinetics," "mechanism of action contradictions"). A well-structured research question should:

- Specify the biological system or model (e.g., "Does this compound exhibit differential binding affinity in murine vs. human neuronal receptors?").

- Align with gaps identified in recent reviews (post-2020) .

- Incorporate theoretical frameworks (e.g., structure-activity relationships) to ensure testability .

Advanced: What experimental design principles ensure reproducibility in this compound’s neuroprotective efficacy studies?

Methodological Answer:

Adopt a factorial design to isolate variables influencing reproducibility, such as:

- Dose-response curves : Include at least five concentrations, spanning the IC50 range reported in prior studies .

- Control groups : Use positive controls (e.g., Memantine for NMDA receptor antagonism) and vehicle controls to account for solvent effects .

- Blinding and randomization : Mitigate bias in behavioral assays (e.g., Morris water maze) by assigning animal cohorts randomly and blinding evaluators to treatment groups .

Document all protocols in line with ARRIVE guidelines to enhance transparency .

Advanced: How to resolve contradictions in this compound’s reported half-life across in vitro and in vivo models?

Methodological Answer:

- Meta-analysis : Aggregate pharmacokinetic data from ≥10 studies using PRISMA guidelines to assess heterogeneity sources (e.g., species differences, assay methodologies) .

- Sensitivity analysis : Test whether outliers arise from specific conditions (e.g., hepatic microsomal stability assays vs. whole-organism metabolism) .

- In silico modeling : Apply PBPK (physiologically based pharmacokinetic) tools to simulate interspecies variability and identify critical parameters (e.g., protein binding affinity) .

Basic: What systematic review strategies are optimal for synthesizing this compound’s safety profile across preclinical studies?

Methodological Answer:

- Protocol registration : Pre-register the review protocol in PROSPERO, defining inclusion criteria (e.g., studies with ≥3 dose levels, peer-reviewed articles from 2015–2025) .

- Risk-of-bias assessment : Use SYRCLE’s tool for animal studies to evaluate confounding factors like attrition bias or incomplete outcome reporting .

- Data extraction : Tabulate adverse events (AEs) by system (e.g., hepatic, CNS) and calculate incidence rates with 95% confidence intervals .

Advanced: How to design a robust in vitro-in vivo correlation (IVIVC) for this compound’s bioavailability?

Methodological Answer:

- In vitro assays : Use Caco-2 cell monolayers to measure permeability and HPLC-UV to quantify solubility in biorelevant media (e.g., FaSSIF) .

- In vivo validation : Administer this compound to Sprague-Dawley rats (n ≥ 8/group) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Compare AUC values with in vitro predictions .

- Statistical alignment : Apply Level A IVIVC criteria, requiring a coefficient of determination (R²) ≥0.90 between in vitro dissolution and in vivo absorption profiles .

Basic: What frameworks support hypothesis generation for this compound’s off-target effects?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets in human cell lysates treated with this compound .

- Network pharmacology : Map this compound’s known targets (e.g., NMDA receptors) onto protein interaction networks (STRING DB) to predict secondary pathways (e.g., calcium signaling nodes) .

- Validation tiers : Prioritize hypotheses using dose-dependent binding assays (SPR or ITC) and functional readouts (e.g., calcium flux in HEK293 cells) .

Advanced: How to address variability in this compound’s efficacy in heterogeneous disease models (e.g., Alzheimer’s vs. vascular dementia)?

Methodological Answer:

- Stratified analysis : Subgroup animals by pathology severity (β-amyloid load or white matter lesions) using MRI or histopathology .

- Multivariate regression : Model efficacy outcomes (e.g., cognitive scores) as dependent variables, with covariates including age, comorbidities, and drug exposure .

- Mechanistic follow-up : Compare this compound’s effects on neuroinflammation markers (IL-6, TNF-α) across subgroups to identify context-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.